A Technical Guide to the Physicochemical Properties of Tributylammonium Salts
A Technical Guide to the Physicochemical Properties of Tributylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tributylammonium salts. These quaternary ammonium (B1175870) compounds are of significant interest in various scientific disciplines, including organic synthesis, analytical chemistry, and pharmaceutical development, primarily owing to their utility as phase-transfer catalysts, ion-pairing reagents, and versatile synthetic building blocks. This document outlines their key physical and chemical characteristics, details relevant experimental protocols, and visualizes associated scientific workflows.
Physicochemical Properties
The physicochemical properties of tributylammonium salts are largely dictated by the nature of the counter-anion. The bulky, hydrophobic tributylammonium cation confers solubility in many organic solvents. The following tables summarize key quantitative data for a selection of common tributylammonium salts.
Table 1: General Physicochemical Properties of Tributylammonium Salts
| Salt Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tributylammonium Chloride | 6309-30-4 | C₁₂H₂₈ClN | 221.81 |
| Tributylammonium Bromide | 13798051 (CID) | C₁₂H₂₈BrN | 266.26[1] |
| Tributylammonium Acetate (B1210297) | 7204-64-0 | C₁₄H₃₁NO₂ | 245.40 |
| Tributylammonium Phosphate | 22662850 (CID) | C₃₆H₈₄N₃O₄P | 653.05 |
| Tributylammonium Pyrophosphate | 5975-18-8 | C₂₄H₅₈N₂O₇P₂ | 548.67[2] |
Table 2: Thermal and Physical Properties of Tributylammonium Salts
| Salt Name | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Tributylammonium Chloride | -70[3] | 216.5[3] | Liquid/Hygroscopic Solid |
| Tributylammonium Bromide | No data available | No data available | No data available |
| Tributylammonium Acetate | No data available | No data available | No data available |
| Tributylammonium Phosphate | No data available | No data available | No data available |
| Tributylammonium Pyrophosphate | 78-83[2] | No data available | White to off-white powder[2] |
Table 3: Spectroscopic Data for Selected Ammonium Salts
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | FT-IR (cm⁻¹) |
| Tetrabutylammonium (B224687) Chloride | 3.40 (t), 1.67 (m), 1.45 (m), 1.02 (t)[4] | 58.6, 24.1, 19.7, 13.6 | C-N stretch (~1228), C-C stretch (~1118), C-H bend (~897)[5] |
| Tetrabutylammonium Bromide | 3.32 (t), 1.65 (m), 1.45 (m), 1.00 (t) | 58.5, 24.0, 19.6, 13.5[6] | Similar to chloride salt |
| Tetrabutylammonium Acetate | 3.2 (m), 1.9 (s), 1.6 (m), 1.4 (m), 0.9 (t) | 175.1, 58.2, 24.9, 23.9, 19.6, 13.5 | C=O stretch (~1740), C-N stretch, C-H bend |
| Tributylammonium Phosphate | No specific data found | No specific data found | P-O stretch, N-H stretch, C-H stretch/bend |
Note: Spectroscopic data for tributylammonium salts are not as readily available in comprehensive databases as for their tetrabutylammonium counterparts. The data for tetrabutylammonium salts are provided for comparative purposes.
Experimental Protocols
This section details the methodologies for the synthesis and purification of various tributylammonium salts.
Synthesis Protocols
2.1.1. Synthesis of Tributylammonium Pyrophosphate
This procedure is adapted from a method for preparing phosphorylating reagents.
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Materials: Tetrasodium (B8768297) pyrophosphate, deionized water, strong ion exchange resin (e.g., pk216 proton type), tributylamine (B1682462), 1,4-dioxane (B91453).
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Procedure:
-
Dissolve tetrasodium pyrophosphate (26.6 g, 0.1 mol) in deionized water (500 mL).[7]
-
Pass the aqueous solution through a strong ion exchange column (proton form).[7]
-
Collect the eluate containing pyrophosphoric acid.
-
Add tributylamine (37.1 g, 0.2 mol) to the eluate.[7]
-
Concentrate the resulting solution using a rotary evaporator to obtain an oily substance.[7]
-
Wash the oily residue three times with 1,4-dioxane (100 mL) containing a small amount of water to yield tributylammonium pyrophosphate.[7]
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2.1.2. Synthesis of Tetrabutylammonium Bromide (as a proxy for Tributylammonium Halides)
The Menshutkin reaction is a common method for synthesizing quaternary ammonium salts.
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Materials: Tributylamine, 1-bromobutane (B133212), acetonitrile (B52724).
-
Procedure:
-
In a round-bottom flask, combine tributylamine and 1-bromobutane in a 1:1 molar ratio in acetonitrile.
-
Reflux the reaction mixture with continuous stirring for 19-22 hours.
-
After cooling, the product can be isolated.
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2.1.3. Synthesis of Tetrabutylammonium Acetate (as a proxy for Tributylammonium Acetate)
This method involves a salt metathesis reaction.
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Materials: Tetrabutylammonium bromide, silver acetate, acetonitrile.
-
Procedure:
-
Dissolve tetrabutylammonium bromide (1 mmol) in acetonitrile (20 mL).
-
Add silver acetate (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
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Centrifuge the solution to remove the precipitated silver bromide.
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Collect the supernatant and evaporate the solvent under vacuum to obtain the product.
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Purification Protocols
2.2.1. Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
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General Procedure:
-
Dissolve the impure tributylammonium salt in a minimum amount of a suitable hot solvent or solvent mixture.
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
-
-
Solvent Selection: The choice of solvent is crucial. For tetrabutylammonium chloride, an ethanol/water mixture (3:1 v/v) has been reported to be effective.[8] For other tributylammonium salts, solvent screening with common solvents like ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes is recommended.
Key Applications and Associated Workflows
Tributylammonium salts are instrumental in several key chemical processes. The following diagrams illustrate the logical flow of these applications.
Phase-Transfer Catalysis
Tributylammonium salts, particularly the halides, are effective phase-transfer catalysts. They facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic).
Caption: Workflow of Phase-Transfer Catalysis.
Ion-Pair Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), tributylammonium salts can be used as ion-pairing reagents to enhance the retention of anionic analytes on a nonpolar stationary phase.
Caption: Mechanism of Ion-Pair Chromatography.
Solid-Phase Peptide Synthesis (SPPS)
While less common than other reagents, tetraalkylammonium salts can be used in Fmoc-based solid-phase peptide synthesis, for example, to facilitate the removal of the Fmoc protecting group.
Caption: Generalized Fmoc-SPPS Workflow.
Conclusion
Tributylammonium salts are a versatile class of compounds with a range of applications in scientific research and development. Their physicochemical properties, largely governed by the interplay between the bulky hydrophobic cation and the associated anion, make them effective tools in organic synthesis and analytical separations. The experimental protocols provided herein offer a starting point for the synthesis and purification of these valuable reagents. The visualized workflows aim to clarify their mechanistic roles in key applications, providing a foundational understanding for researchers and professionals in the field. Further research into the specific properties and applications of a wider range of tributylammonium salts is warranted to fully exploit their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Tributyl phosphate(126-73-8) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. chempep.com [chempep.com]
- 8. dalalinstitute.com [dalalinstitute.com]
